2,3-Dibromopropionitrile
Description
Contextualization within Halogenated Nitriles
2,3-Dibromopropionitrile (DBPN) is a member of the halogenated nitrile family, a class of organic compounds characterized by the presence of one or more halogen atoms and a nitrile (-C≡N) functional group. encyclopedia.pub Its chemical formula is C₃H₃Br₂N. nih.govnist.gov The synthesis of this compound is typically achieved through the bromination of acrylonitrile (B1666552), where bromine is added across the double bond. google.com This process yields a vicinal dibromide, with bromine atoms on adjacent carbon atoms.
The reactivity of halogenated nitriles is largely dictated by the nature and position of the halogen atoms. In the case of this compound, the two bromine atoms serve as excellent leaving groups, making the molecule susceptible to a variety of nucleophilic substitution and elimination reactions. This reactivity distinguishes it from simpler nitriles like isobutyronitrile.
Significance in Organic Synthesis and Chemical Biology
The utility of this compound as a synthetic reagent is well-established. lookchem.comchemicalbook.comscbt.com It serves as a precursor for the synthesis of a wide array of more complex organic molecules. chemicalbook.com For instance, it can be used as a brominating agent to introduce bromine atoms into other organic compounds.
One notable application is in the synthesis of 2-cyanoaziridine, a valuable intermediate in organic chemistry. This is achieved through the reaction of this compound with ammonia (B1221849) in the presence of triethanolamine. thieme-connect.com Furthermore, it has been employed in halogen-bond-promoted cross-coupling reactions with coumarins and quinolinones, demonstrating the crucial role of the cyano group in this transformation. sioc-journal.cn Research has also explored its use in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry.
In the realm of chemical biology, this compound has been identified as a potential endocrine disruptor. encyclopedia.pubmdpi.com Studies have shown that haloacetonitriles, including DBPN, can interact with human estrogen and androgen receptors, potentially leading to adverse effects on the endocrine system. encyclopedia.pubmdpi.com This has prompted further investigation into its biological activities and its role as a potential environmental contaminant, particularly as a disinfection byproduct in drinking water. lookchem.comchemicalbook.com
Overview of Research Trajectories
Current research involving this compound is multifaceted. A significant area of focus remains its application in organic synthesis, with chemists continuously exploring new reactions and methodologies to leverage its reactivity for the construction of complex molecular architectures. yacooscience.com This includes its use as an intermediate in the production of various organic compounds. yacooscience.com
Another prominent research trajectory is the investigation of its biological effects. As concerns about endocrine-disrupting chemicals grow, understanding the mechanisms by which compounds like this compound interact with biological systems is of paramount importance. encyclopedia.pubmdpi.com This research often involves in vitro assays, such as recombinant yeast screening and cell line-based assays, to assess its potential to interfere with hormone receptors. encyclopedia.pub
Furthermore, there is ongoing interest in the physical and chemical properties of this compound. Spectroscopic and analytical methods are crucial for its characterization. The compound's properties, such as its molecular weight of 212.87 g/mol , have been thoroughly documented. nih.gov
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N | nih.govnist.gov |
| Molecular Weight | 212.87 g/mol | nih.gov |
| CAS Number | 4554-16-9 | nih.gov |
| IUPAC Name | 2,3-dibromopropanenitrile | nih.gov |
Properties
IUPAC Name |
2,3-dibromopropanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N/c4-1-3(5)2-6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRIEYYNOLTVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863417 | |
| Record name | Propanenitrile, 2,3-dibromo- | |
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Molecular Weight |
212.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4554-16-9 | |
| Record name | 2,3-Dibromopropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4554-16-9 | |
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| Record name | 2,3-Dibromopropanenitrile | |
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| Record name | Propanenitrile, 2,3-dibromo- | |
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| Record name | Propanenitrile, 2,3-dibromo- | |
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| Record name | 2,3-dibromopropiononitrile | |
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| Record name | 2,3-DIBROMOPROPANENITRILE | |
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Synthetic Methodologies for 2,3 Dibromopropionitrile
Established Synthetic Pathways
The most well-established and direct method for synthesizing 2,3-Dibromopropionitrile is through the bromination of acrylonitrile (B1666552). In this reaction, elemental bromine is added across the double bond of the acrylonitrile molecule, resulting in the desired vicinal dibromide.
Historically, this direct bromination was often performed without a catalyst, sometimes in the presence of solvents like chloroform (B151607) or carbon tetrachloride. google.com However, these non-catalytic methods were often inefficient, with reported yields as low as 70% to 89%. google.com Another early approach involved using dioxane dibromide as the halogenating agent, but this was not commercially viable due to the high cost of the reagent and poor yields of 50-55%. google.com A typical laboratory procedure involves dissolving acrylonitrile in a solvent such as anhydrous carbon tetrachloride, cooling the mixture in an ice bath, and then adding bromine dropwise. plos.org After the addition, the reaction is allowed to warm to room temperature to ensure completion. plos.org
Development of Novel and Green Chemistry Syntheses
In line with the principles of green chemistry, which advocate for minimizing hazardous substances and maximizing efficiency, newer synthetic approaches have sought to improve upon the established pathways. A significant advancement has been the development of syntheses that operate without traditional, often hazardous, organic solvents. google.com The use of solvent-free conditions or greener solvents like water, where possible, reduces environmental impact and simplifies product work-up. google.com
A key development in creating a more commercially and environmentally sound process is the use of easily removable, solid-supported catalysts. google.com This approach avoids the complex aqueous workups required to remove older, soluble catalysts like pyridine (B92270), which often led to product loss. google.com By using inorganic salts that are insoluble in the reaction mixture, the catalyst can be simply filtered off, streamlining the purification process and preventing waste. google.com This aligns with the green chemistry principles of waste prevention and improving atom economy.
Optimization of Reaction Parameters
The yield and selectivity of this compound synthesis are highly dependent on the specific reaction conditions. Extensive research has been conducted to optimize parameters such as solvent choice, temperature, and the use of catalysts.
Solvent Effects in Synthetic Reactions
Table 1: Comparison of Solvent Systems in the Synthesis of this compound and Related Reactions
| Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbon Tetrachloride / Chloroform | 0°C to ambient temperature | Effective for lab-scale synthesis | Environmentally hazardous; requires recovery step google.com |
| Acetonitrile (B52724) | Reflux temperature | Common organic solvent | Can require higher temperatures aalto.fi |
| Dimethylformamide (DMF) | Elevated temperatures (e.g., 80°C) | Effective for specific catalytic reactions aalto.ficlockss.org | High boiling point; can be difficult to remove |
| Solvent-Free | Catalytic, various temperatures | Green; no solvent recovery needed; cost-effective | Requires an effective catalyst system google.com |
Temperature and Pressure Influences on Yield and Selectivity
Temperature control is a crucial factor in maximizing the yield of this compound while minimizing the formation of by-products. Many procedures initiate the reaction at low temperatures, typically between 0°C and 5°C, by using an ice bath during the addition of bromine. google.complos.org This is done to control the exothermic nature of the halogenation reaction. Following the initial addition, the reaction mixture is often allowed to warm to ambient temperature or is maintained at a specific temperature, for instance, between 20°C and 40°C, to drive the reaction to completion. google.complos.org
Operating within an optimized temperature range can lead to significantly higher yields, with some catalytic processes reporting yields of over 97%. google.com Conversely, running the reaction at elevated temperatures, such as 80°C, has been documented for specific applications, though this can also increase the rate of side reactions if not properly controlled. aalto.fi Reaction pressure is generally not a primary parameter for the synthesis itself, which is typically conducted at atmospheric pressure. However, reduced pressure is commonly employed during the purification step for vacuum distillation of the final product. google.com
Table 2: Influence of Temperature on the Yield of this compound
| Temperature Range | Catalyst/Conditions | Reported Yield |
|---|---|---|
| 0°C to 5°C, then warmed | Anhydrous Potassium Carbonate | 98.3% google.com |
| 20°C to 25°C | Disodium (B8443419) Hydrogen Phosphate | 97.0% google.com |
| 30°C to 40°C | Disodium/Dipotassium Hydrogen Phosphate | 99.2% google.com |
| 0°C to ambient temperature | No catalyst, CCl4 solvent | Quantitative (lab scale) plos.org |
| 15°C to 25°C | HBr addition to acrylonitrile (for 3-bromopropionitrile) | 96% googleapis.com |
Catalytic Approaches in this compound Synthesis
The use of catalysts has been instrumental in developing highly efficient and commercially viable methods for producing this compound. Various catalytic systems have been explored over the years.
Early catalytic methods employed substances like pyridine or N,N-dimethyl formamide (B127407) (DMF). google.com While a pyridine catalyst could facilitate the reaction, its removal required washing with water, which led to a decrease in the product yield due to partial dissolution. google.com Using DMF as a catalyst was also explored, but achieving high conversion rates of the starting material proved challenging. google.com
A significant breakthrough came with the use of simple, insoluble inorganic salts as catalysts. google.com Carbonates and hydrogen phosphates of alkali or alkaline earth metals, such as potassium carbonate or disodium hydrogen phosphate, have proven to be excellent catalysts for the direct bromination of acrylonitrile. google.com These catalysts are highly effective, leading to near-quantitative yields, and possess a major practical advantage: being insoluble solids, they can be easily removed from the liquid product mixture by simple filtration. google.com This eliminates the need for complex purification steps and prevents product loss, making the process highly efficient and suitable for industrial application. google.com More broadly, Lewis acids are also recognized as a class of catalysts for bromination reactions.
Table 3: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Typical Yield | Catalyst Removal | Commercial Feasibility |
|---|---|---|---|
| Pyridine | Variable | Difficult; requires aqueous wash, causing product loss google.com | Low google.com |
| N,N-Dimethyl formamide (DMF) | ~92% (but with low conversion) | Distillation | Low google.com |
| Dioxane Dibromide | 50-55% google.com | Workup required | Low; expensive reagent google.com |
| Inorganic Salts (e.g., K2CO3, Na2HPO4) | 97-99% google.com | Simple filtration google.com | High; efficient and easy separation google.com |
Chemical Reactivity and Transformation Mechanisms of 2,3 Dibromopropionitrile
Nucleophilic Substitution Reactions
2,3-Dibromopropionitrile is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions due to the presence of two bromine atoms, which act as leaving groups. chemicalbook.com The electron-withdrawing nature of the nitrile group activates the adjacent bromine atoms, making them susceptible to attack by nucleophiles.
Bimolecular Nucleophilic Displacement (SN2) Mechanisms
Nucleophilic substitution reactions of this compound often proceed via a bimolecular (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom, and simultaneously, the leaving group departs. spcmc.ac.inpressbooks.pub This process occurs in a single, concerted step. spcmc.ac.in The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. spcmc.ac.inbits-pilani.ac.in
The stereochemistry of SN2 reactions is characterized by an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. pressbooks.puboregonstate.edulibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group. pressbooks.puboregonstate.edu The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor influencing the reaction rate. Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down or preventing the reaction. spcmc.ac.inbyjus.com
The reactivity of alkyl halides in SN2 reactions generally follows the order: methyl > primary > secondary > tertiary (unreactive). spcmc.ac.inbyjus.com this compound, being a primary and secondary halide, is well-suited for SN2 reactions. The strength of the nucleophile also plays a significant role; stronger nucleophiles lead to faster reaction rates. byjus.com Additionally, the ability of the leaving group to depart is crucial, with weaker bases being better leaving groups. bits-pilani.ac.in
Investigation of Gas-Phase vs. Solution-Phase Reactivity
The study of SN2 reactions in the gas phase provides fundamental insights into their mechanisms, which can then be compared with solution-phase behavior to understand the influence of solvents. acs.org In the gas phase, the potential energy surface of an SN2 reaction is characterized by a double-well potential. acs.org The reaction proceeds through a series of reversible steps: initial clustering of the nucleophile and substrate, followed by an intramolecular SN2 rearrangement, and finally, dissociation into products. acs.org The central barrier height in this process is a key determinant of the reaction rate for exothermic reactions. acs.org
In contrast, solution-phase SN2 reactions are typically considered a one-step process where the nucleophile attacks the substrate, displacing the leaving group. acs.org The solvent can significantly influence the reaction rate by stabilizing the transition state.
Stereochemical Outcomes of Substitution
As previously mentioned, SN2 reactions proceed with a complete inversion of stereochemistry at the chiral center. pressbooks.puboregonstate.edulibretexts.org This stereospecificity is a direct consequence of the backside attack of the nucleophile. pressbooks.puboregonstate.edu If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite configuration. oregonstate.edu
In contrast, unimolecular nucleophilic substitution (SN1) reactions, which proceed through a planar carbocation intermediate, typically result in a racemic or near-racemic mixture of products. oregonstate.eduscribd.com This is because the nucleophile can attack the carbocation from either face with roughly equal probability. oregonstate.edu The choice between an SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. spcmc.ac.in
Elimination Reactions to Form Unsaturated Nitriles
In the presence of a base, this compound can undergo elimination reactions to form unsaturated nitriles. For instance, reaction with a base can lead to the formation of acrylonitrile (B1666552) through the elimination of two molecules of hydrogen bromide. researchgate.net Research has shown that reacting this compound with sodium p-toluenesulfinate in DMF at elevated temperatures can produce vinyl sulfones, which involves an initial elimination step. aalto.fi
Cyclization and Annulation Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions.
Formation of Heterocyclic Scaffolds
The reaction of this compound with benzyl (B1604629) azides in the presence of a bismuth catalyst can lead to the formation of 1,2,3-triazoles. clockss.org The proposed mechanism involves the initial elimination of one molecule of HBr to form 2-bromoacrylate, which then undergoes a Michael addition-type reaction with the azide, followed by cyclization and aromatization. clockss.org It is noteworthy that 2,3-dibromopropanenitrile provides a standard yield in this reaction. clockss.org However, attempts to use this compound in other cyclization reactions, such as the synthesis of oxazino[2,3,4-ij]quinoline derivatives from 8-hydroxyquinolines, have resulted in non-cyclized products. researchgate.net Similarly, it failed to react in a three-component synthesis of quinazolinones. thieme-connect.com These findings highlight the specific conditions and reaction partners required for successful cyclization using this compound.
Catalytic Cycloaddition Strategies
The development of novel synthetic routes for heterocyclic compounds remains a significant area of organic chemistry. This compound serves as a precursor in catalytic cycloaddition reactions, notably in the synthesis of 1,2,3-triazoles. Research has demonstrated a bismuth-catalyzed approach for the synthesis of these important heterocyclic scaffolds. clockss.org
In a notable study, 1,2,3-triazoles were synthesized through the cyclization of 2,3-dibromopropionates with benzyl azides, a reaction catalyzed by bismuth chloride (BiCl₃) and accelerated by weak bases like sodium acetate. clockss.org This protocol was also tested with the nitrile analogue, this compound, instead of the ester. clockss.org The proposed mechanism involves an initial base-mediated elimination of one molecule of hydrogen bromide (HBr) from the this compound to form an in situ 2-bromoacrylonitrile (B1583452) intermediate. The BiCl₃ catalyst then activates this intermediate, facilitating a Michael-type addition by the benzyl azide. Subsequent cyclization and aromatization through the elimination of a second HBr molecule yield the final 1,2,3-triazole product. clockss.org This method is advantageous as it avoids the use of copper, which can be toxic and limit applications in biological contexts. clockss.org
The reaction demonstrates good functional group tolerance, with various substituents on the benzyl azide, including halogens, alkyl, ether, and nitro groups, having little negative impact on the reaction yield. clockss.org
Table 1: Bismuth-Catalyzed Cycloaddition of Substituted Benzyl Azides with 2,3-Dibromopropionate
This table is based on data for the propionate (B1217596) ester but illustrates the general tolerance of the reaction, which was also tested with the nitrile substrate.
| Entry | Substituent on Benzyl Azide | Yield (%) |
|---|---|---|
| 1 | H | 82 (78) |
| 2 | 4-Me | 85 (81) |
| 3 | 4-tBu | 86 (83) |
| 4 | 4-MeO | 88 (85) |
| 5 | 4-F | 80 (77) |
| 6 | 4-Cl | 81 (78) |
| 7 | 4-Br | 83 (80) |
| 8 | 4-NO₂ | 76 (73) |
Data sourced from a study on 2,3-dibromopropionates, which noted the examination of the nitrile substrate as well. clockss.org Yields determined by LC, with isolated yields in parentheses.
Radical Reactions and Polymerization Initiation
Involvement in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. The process relies on a reversible redox process catalyzed by a transition metal complex, which activates a dormant species, typically an alkyl halide initiator. acs.org
While a wide array of alkyl halides can serve as ATRP initiators, those with activating groups on the α-carbon are particularly effective. diva-portal.org Functionalized nitriles, such as 2-bromopropionitrile (B99969), have been successfully employed as initiators for the ATRP of monomers like acrylonitrile and methyl methacrylate. acs.orgcmu.educmu.edu The structural similarity between the initiator and the monomer is often a guiding principle for initiator selection; for instance, 2-bromopropionitrile is a suitable initiator for acrylonitrile polymerization. diva-portal.org However, detailed studies specifically documenting the use of this compound as an ATRP initiator are not extensively represented in the reviewed literature, which more commonly focuses on its monobrominated counterparts.
Radical Pathway Investigations
Investigations into the reactivity of this compound have confirmed its participation in reactions that proceed via radical mechanisms. One such study involves the synthesis of vinyl sulfones by reacting this compound with aryl sulfinate salts. aalto.fi
This reaction, which produces the target (E)-3-arylsulfonylprop-2-enenitrile, was determined to propagate through a radical pathway. aalto.fi In a typical procedure, an aryl sulfinate salt is reacted with this compound in a solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80 °C), resulting in good yields of the vinyl sulfone product. aalto.fi The identification of a radical mechanism for this transformation highlights a key aspect of the chemical reactivity of this compound, distinct from its participation in ionic or cycloaddition reactions. aalto.fi
Table 2: Synthesis of a Vinyl Sulfone via a Radical Pathway
| Reactants | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| This compound, Aryl Sulfinate Salt | DMF | 80 °C | 10 hours | (E)-3-Arylsulfonylprop-2-enenitrile | 80% |
Data sourced from a study by Z. Guan et al., as cited in related research. aalto.fi
Functional Group Transformations of the Nitrile Moiety
The nitrile functional group is a versatile precursor in organic synthesis, capable of being converted into various other functionalities, including amines, amides, and carboxylic acids, through reactions like reduction, hydration, and hydrolysis. researchgate.netlibretexts.org
However, specific studies detailing the direct transformation of the nitrile moiety within the this compound molecule are not widely documented in the surveyed scientific literature. General chemical principles suggest that the nitrile group could be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org For example, the hydrolysis of nitriles to amides can be achieved using hydrogen peroxide in the presence of a base like sodium hydroxide. google.com Nevertheless, the presence of two reactive bromine atoms on the adjacent carbons complicates these transformations, as competing elimination and substitution reactions would be expected to occur under typical conditions for nitrile manipulation.
Reactivity with Specific Reagents and Substrates
The reactivity of this compound is characterized by the interplay of its three functional components: two bromine atoms and a nitrile group. Its reaction with specific reagents often involves substitution or elimination pathways.
A significant reaction is its use in the synthesis of vinyl sulfones through reaction with inexpensive aryl sulfinate salts in DMF. aalto.fi This transformation proceeds via a radical pathway to yield the corresponding (E)-3-arylsulfonylprop-2-enenitrile. aalto.fi
Under basic conditions, such as heating with a concentrated ethanolic solution of sodium hydroxide, halogenoalkanes typically undergo elimination reactions. libretexts.org For this compound, this would likely lead to the formation of bromo- and cyano-substituted alkenes. The first elimination of HBr would yield 2-bromoacrylonitrile, which is a known intermediate in some of its reactions. clockss.org
Furthermore, the bromine atoms are susceptible to nucleophilic substitution. While specific examples for this compound are not extensively detailed, related compounds like 3-bromopropionitrile (B1265702) undergo coupling reactions with phenols in the presence of cesium fluoride-Celite. researchgate.net
Synthesis and Structural Elucidation of 2,3 Dibromopropionitrile Derivatives
Advanced Spectroscopic Characterization of Derivative Structures
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives
The determination of the absolute configuration and conformational analysis of chiral molecules is a critical aspect of stereochemistry. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the three-dimensional structure of chiral compounds, including derivatives of 2,3-Dibromopropionitrile. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgwikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the Cotton effect, is observed only in the region of the electromagnetic spectrum where the molecule has a chromophore that absorbs light. nih.gov The resulting CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) or molar ellipticity [θ] versus wavelength. libretexts.org The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule, providing valuable information for assigning the absolute configuration of stereogenic centers. For instance, enantiomers will produce mirror-image CD spectra. nih.gov While specific CD data for chiral derivatives of this compound are not extensively documented in publicly available literature, the principles can be applied. The nitrile (-C≡N) and bromine (-Br) substituents would act as chromophores, and their spatial arrangement around a chiral center would dictate the observed CD spectrum. In broader studies of chiral nitriles and brominated compounds, CD spectroscopy has been instrumental. For example, it has been used to determine the absolute configuration of enantiomers of various chiral nitriles by correlating their experimental CD spectra with theoretical calculations. nih.gov
Optical Rotatory Dispersion (ORD) is a complementary technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org A plain ORD curve shows a gradual change in optical rotation as the wavelength changes. However, when the wavelength of the polarized light approaches a region of absorption for a chromophore within the chiral molecule, a more complex curve known as a Cotton effect curve is observed. researchgate.net This curve is characterized by a peak and a trough, and the sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule. ORD and CD are intimately related through the Kronig-Kramers transforms, meaning that one can, in principle, be calculated from the other. Historically, ORD was more widely used, but CD spectroscopy is often preferred today due to its simpler, single-signed peaks that are easier to interpret, especially in molecules with multiple chromophores. researchgate.net The application of ORD to chiral α-bromopropionitrile has been a subject of theoretical studies, aiming to calculate its optical rotation based on its molecular structure. researchgate.net
The combination of CD and ORD with computational methods, such as time-dependent density functional theory (TD-DFT), provides a robust approach for the unambiguous assignment of absolute configurations. researchgate.net By calculating the theoretical CD and ORD spectra for a given enantiomer and comparing them to the experimental spectra, the absolute stereochemistry can be confidently determined. This approach has been successfully applied to a variety of complex chiral molecules, including brominated natural products and synthetic intermediates. acs.org
While detailed experimental research on the chiroptical properties of chiral this compound derivatives is limited, the established principles of CD and ORD spectroscopy provide a clear framework for their future structural elucidation. The data obtained from such studies would be crucial for understanding their stereochemical properties and for their potential application in various fields of chemistry.
Illustrative Data for Chiroptical Analysis
| Compound | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-2,3-Dibromopropionitrile | Methanol | 225 | +15,000 |
| (S)-2,3-Dibromopropionitrile | Methanol | 225 | -15,000 |
| (R)-2,3-Dibromopropionitrile | Hexane | 228 | +14,500 |
| (S)-2,3-Dibromopropionitrile | Hexane | 228 | -14,500 |
Biological Activities and Mechanistic Toxicological Studies of 2,3 Dibromopropionitrile
Cellular Cytotoxicity and Apoptotic Pathways
Induction of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are a class of highly reactive ions and molecules, including superoxide (B77818) anion (O₂·-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), which are endogenously produced, primarily in the mitochondrial respiratory chain. nih.gov While low levels of ROS are integral to normal biological functions, excessive production can overwhelm cellular antioxidant defenses, leading to oxidative stress and damage to vital biomacromolecules, ultimately inducing cell death. nih.gov This induction of ROS is a mechanism of action for several anticancer agents and is also implicated in the toxicity of various chemical compounds. nih.govmdpi.com
While direct studies on 2,3-dibromopropionitrile's ability to induce ROS are not extensively documented, the mechanism can be inferred from structurally similar compounds. For instance, 2,2-dichloroacetonitrile, another halogenated nitrile, has been shown to initiate reactive oxygen intermediates (ROI)-mediated oxidative damage. amazonaws.com Similarly, 3-Bromopyruvate (3-BP), a glycolytic inhibitor, has been observed to cause a significant increase in ROS in treated rats. nih.gov This suggests that electrophilic compounds, a category that includes many non-oxidizing biocides, can disrupt the intracellular redox status. amazonaws.comnih.gov The presence of bromine atoms and a nitrile group in this compound creates an electrophilic center, which can potentially react with cellular nucleophiles, such as thiol groups in enzymes and antioxidants, disrupting mitochondrial function and leading to an increase in ROS production. nih.govnih.gov This elevated ROS level can trigger a cascade of cellular damage and signaling pathways leading to cell death. nih.gov
Apoptosis and Necrosis Induction Mechanisms
Cell death can occur through two primary, distinct pathways: apoptosis, a programmed and highly regulated process, and necrosis, a typically unregulated form of cell death resulting from acute cellular injury. nih.gov The induction of either pathway is often dependent on the nature and intensity of the cellular stressor.
The toxicological effects of halogenated compounds often involve the induction of both apoptosis and necrosis. Studies on 2,2-dichloroacetonitrile have demonstrated a dose-dependent induction of either apoptosis or necrosis in macrophage cells, which is linked to oxidative stress and DNA degradation. amazonaws.com The balance between these two cell death modalities can be influenced by the cell's energy status. Apoptosis is an ATP-dependent process; therefore, a moderate decrease in cellular ATP can trigger the apoptotic cascade. nih.gov Conversely, a massive depletion of ATP is more likely to result in necrosis. nih.gov
Compounds like 3-bromopyruvate, which inhibit glycolysis and suppress ATP production, can induce both apoptosis and necrosis. nih.gov The mechanism of apoptosis often involves the mitochondrial pathway, where cellular stress leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of a caspase cascade, including key executioner caspases like caspase-3. mdpi.com Necrosis, on the other hand, is characterized by cell swelling, a breakdown of the cell membrane, and the release of intracellular contents. nih.govfrontiersin.org Given the structural similarities to other electrophilic and halogenated compounds, it is plausible that this compound induces cell death through a combination of apoptotic and necrotic mechanisms, likely initiated by oxidative stress and ATP depletion.
Developmental Toxicity Investigations
The zebrafish (Danio rerio) embryo has become a prominent alternative model for developmental toxicology screening due to its numerous advantages. ub.edu These include high genetic homology with humans, rapid organogenesis where major organs form within 24 hours post-fertilization (hpf), and transparent embryos that allow for easy visualization of developing internal tissues. ub.edunih.gov These characteristics make the zebrafish model highly suitable for assessing the teratogenic potential of chemical compounds. ub.edu
Standardized tests, such as the Fish Embryo Acute Toxicity (FET) Test (OECD Test Guideline 236), use zebrafish embryos to determine acute toxicity. oecd.org Lethality is assessed based on specific apical observations recorded every 24 hours for a 96-hour period, including coagulation of the egg, lack of somite formation, failure of the tail-bud to detach from the yolk sac, and absence of a heartbeat. oecd.org Beyond lethality, sublethal developmental abnormalities or teratogenic effects are also evaluated. For instance, studies on 2,7-dibromocarbazole, a polyhalogenated carbazole, in zebrafish embryos revealed significant cardiac teratogenic effects, including pericardial edema. nih.gov The toxic mechanism was linked to the activation of the aryl hydrocarbon receptor (AhR) pathway. nih.gov Given that this compound is a halogenated organic compound, the zebrafish model would be an effective system to investigate its potential to induce similar developmental defects, such as cardiovascular toxicity, neurotoxicity, and other morphological malformations. ub.edunih.gov
Table 1: Selected Developmental Endpoints in Zebrafish Toxicity Studies
| Endpoint Category | Specific Observation | Typical Assessment Time (hpf) | Reference |
| Lethality | Coagulation of fertilized egg | 24, 48, 72, 96 | oecd.org |
| Lethality | Lack of somite formation | 24 | oecd.org |
| Lethality | Lack of tail-bud detachment | 48 | oecd.org |
| Lethality | Lack of heartbeat | 48 | oecd.org |
| Morphology | Pericardial edema | 96 | nih.gov |
| Morphology | Yolk sac edema | 120 | altex.org |
| Development | Inflated swim bladder | 120 | altex.org |
| Behavior | Beat and glide swimming | 120 | altex.org |
Platynereis dumerilii, a marine polychaete worm, serves as a valuable model organism for ecotoxicology and developmental biology. wikipedia.org This annelid inhabits coastal marine waters and is utilized in phylogenetic studies as a "living fossil" to understand evolutionary developmental processes. wikipedia.org Its use in bioassays provides insights into the potential environmental risks of chemical contaminants.
Bioassays using P. dumerilii are particularly relevant for assessing the impact of disinfection byproducts (DBPs) found in marine environments. Research has demonstrated that certain DBPs, such as 2,6-dihalonitrophenols (2,6-DHNPs), exhibit high developmental toxicity to P. dumerilii. researchgate.net As this compound is also a halogenated DBP, these findings suggest a potential for similar adverse effects on the developmental stages of P. dumerilii and other marine invertebrates. researchgate.net Such bioassays are crucial for evaluating the broader ecological impact of water treatment chemicals and their byproducts on aquatic ecosystems.
Carcinogenicity Concerns and Structure-Activity Relationships
The assessment of a chemical's carcinogenic potential often relies on long-term animal studies, genotoxicity data, and structure-activity relationships (SAR). europa.euepa.gov SAR analysis compares the chemical structure of a novel compound to known carcinogens to predict its potential risk. ebsco.com Compounds that are unequivocally genotoxic are often presumed to be trans-species carcinogens, posing a hazard to humans. europa.eu
While no specific carcinogenicity studies on this compound have been identified, significant concerns arise from SAR analysis with structurally related compounds. A key analog is 2,3-dibromo-1-propanol (B41173), which is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. nih.gov Dermal exposure to 2,3-dibromo-1-propanol caused tumors at multiple sites in rats and mice. nih.gov Furthermore, 2,3-dibromo-1-propanol was found to be genotoxic in various in vitro and in vivo test systems. nih.gov
The structural feature of being an alkylating agent is a common characteristic among many carcinogens. ebsco.com Halogenated aliphatic compounds, including halonitriles, are often recognized as electrophilic toxicants. mdpi.com The presence of two bromine atoms in this compound makes it a potential alkylating agent, capable of forming covalent bonds with nucleophilic sites in DNA. This interaction can lead to DNA adducts, mutations, and ultimately, the initiation of cancer. Therefore, based on its structural relationship to the known carcinogen 2,3-dibromo-1-propanol and its nature as a potential alkylating agent, this compound warrants concern for potential carcinogenicity. ebsco.comnih.gov
Biocidal and Fungicidal Modes of Action at a Molecular Level
The biocidal and fungicidal properties of this compound can be understood by examining the mechanisms of structurally similar electrophilic biocides. A closely related compound, 2,2-Dibromo-3-nitrilopropionamide (DBNPA), is a non-oxidizing biocide that acts as a moderate electrophile. nih.gov The antimicrobial action of such compounds is typically rapid and involves multiple targets within the microbial cell.
The primary mode of action is believed to be the disruption of cell membrane integrity and function. nih.govmdpi.com The electrophilic nature of the molecule allows it to react with nucleophilic components of the cell, particularly sulfhydryl groups in proteins and enzymes located in the cell wall and cytoplasm. nih.gov This interaction can inhibit essential metabolic pathways and disrupt cellular respiration. nih.gov The subsequent disorganization of the cell membrane leads to increased permeability and the leakage of vital intracellular materials, such as ions and ATP. nih.govmdpi.com This loss of cellular contents and energy-generating capacity ultimately results in cell death. nih.gov This contact-based killing mechanism, which involves the destruction of the bacterial wall and membrane, is a common feature of cationic and electrophilic antimicrobial agents. mdpi.com
Environmental Occurrence, Fate, and Ecotoxicological Assessment
Formation Pathways as Disinfection Byproducts (DBPs) in Water Treatment
2,3-Dibromopropionitrile, often referred to as dibromoacetonitrile (B109444) (DBAN), is a nitrogenous disinfection byproduct (N-DBP) formed during water treatment processes. Its emergence is a result of chemical reactions between disinfectants and naturally occurring or anthropogenic substances present in the source water.
Influence of Natural Organic Matter and Anthropogenic Precursors
The formation of this compound is significantly influenced by the presence of organic precursors in the water. Natural Organic Matter (NOM), which originates from the decomposition of plant and animal matter, is a primary source of these precursors. NOM is a complex mixture of compounds, including humic and fulvic acids, proteins, and amino acids.
Specific amino acids, such as aspartic acid and asparagine, have been identified as major precursors for the formation of dibromoacetonitrile. Algae and various proteinaceous materials also contribute to the pool of precursors that can react with disinfectants to form halogenated acetonitriles. Both hydrophobic and hydrophilic fractions of NOM have been shown to contribute to the formation of brominated DBPs.
Anthropogenic contaminants can also act as precursors for this compound. Effluents from wastewater treatment plants can be rich in organic nitrogen compounds that, when chlorinated, contribute to the formation of N-DBPs.
Below is a table summarizing the key precursors of this compound.
| Precursor Category | Specific Examples |
| Natural Organic Matter (NOM) | |
| - Amino Acids | Aspartic acid, Asparagine, Tyrosine, Tryptophan |
| - Humic Substances | Humic acid, Fulvic acid |
| - Algal Organic Matter | Secretions from algae |
| - Proteinaceous Material | Proteins and peptides |
| Anthropogenic Sources | |
| - Wastewater Effluents | Effluent Organic Matter (EOM) |
Impact of Disinfection Agents and Conditions (e.g., Chlorination, Chloramination)
The choice of disinfectant and the conditions under which it is applied play a crucial role in the formation of this compound. The two most common disinfectants, chlorine (chlorination) and chloramines (chloramination), exhibit different potentials for DBP formation.
Generally, chlorination leads to a higher concentration of halogenated DBPs compared to chloramination. During chlorination, the formation of this compound can be significantly influenced by the pH of the water. Studies have shown that chlorination at a high pH can lead to an increased formation of dibromoacetonitrile.
Chloramination, while often employed to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), can favor the formation of nitrogenous DBPs, including haloacetonitriles. However, the concentration of halogenated DBPs formed during chloramination is generally lower than with chlorination. The order of DBP formation is typically: Chlorination >> in-line-formed monochloramine > pre-formed monochloramine usgs.gov.
Role of pH, Bromide, and Iodide in Formation
The chemical conditions of the water, particularly the pH and the presence of bromide and iodide ions, are critical factors in the formation of this compound.
pH: As mentioned, pH is a significant factor, especially during chlorination. An increase in pH during the chlorination of secondary effluent has been shown to increase the formation of dibromoacetonitrile usgs.gov. Conversely, when using chloramines, a higher pH (e.g., 8.5) has been observed to reduce the concentration of all studied DBPs compared to a lower pH (e.g., 5.5) usgs.gov.
Bromide: The presence of bromide ions (Br⁻) in the source water is a prerequisite for the formation of brominated DBPs. Disinfectants can oxidize bromide to form hypobromous acid (HOBr), which is a powerful brominating agent that reacts with organic precursors to form compounds like this compound. An increase in the initial bromide level in the water leads to a higher yield of total trihalomethanes and a shift towards more brominated species.
Iodide: Iodide ions (I⁻) in source water can also be oxidized by disinfectants to form hypoiodous acid (HOI), leading to the formation of iodinated DBPs. While the direct role of iodide in the formation of this compound is not as well-documented, it is known to compete with bromide and chloride in reactions with organic matter, potentially influencing the speciation of the resulting DBPs.
The following table summarizes the influence of these parameters on the formation of this compound.
| Parameter | Influence on this compound Formation |
| pH | During chlorination, higher pH can increase formation usgs.gov. During chloramination, higher pH can decrease formation usgs.gov. |
| Bromide | Essential for formation. Higher concentrations lead to increased formation of brominated DBPs. |
| Iodide | Can lead to the formation of iodinated DBPs and may influence the overall speciation of haloacetonitriles. |
Occurrence and Distribution in Aquatic and Terrestrial Environments
As a disinfection byproduct, this compound is primarily found in treated drinking water and wastewater effluents. Its presence in the broader environment is a consequence of the discharge of these treated waters.
In drinking water, dibromoacetonitrile has been detected in numerous studies. For instance, a study of 29 US community water systems using free chlorine disinfection found dibromoacetonitrile at concentrations ranging from 0.3 to 11 µg/L in 14 of the 29 sites.
Data on the occurrence of this compound in other environmental compartments such as surface water, groundwater, soil, and sediment is limited. Its presence in these environments would likely be the result of contamination from treated wastewater discharges or the land application of biosolids. However, specific concentration data for these matrices are not widely available in the reviewed literature.
Environmental Persistence and Degradation Kinetics
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.
Biotransformation Pathways in Environmental Matrices
The breakdown of this compound in the environment is expected to proceed through pathways common to other halogenated organic compounds and nitriles. While specific studies on this compound are limited, the primary mechanisms of biotransformation are anticipated to involve enzymatic reactions by microorganisms.
Two key enzymatic pathways are likely responsible for the degradation of this compound:
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize halogenated compounds as electron acceptors in a process known as dehalorespiration. This involves the removal of bromine atoms, leading to less halogenated and generally less toxic intermediates. This process is a critical initial step in the breakdown of many organohalide pollutants.
Enzymatic Hydrolysis of the Nitrile Group: The nitrile functional group (-CN) can be transformed by two main classes of enzymes:
Nitrilases: These enzymes directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849) in a single step.
Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid and ammonia by an amidase.
Microorganisms possessing these enzymatic capabilities, such as species of Pseudomonas, Rhodococcus, and Klebsiella, are widespread in soil and aquatic environments. The biodegradation of acetonitrile (B52724), a simple nitrile, has been shown to proceed through the formation of acetamide (B32628) and then acetic acid, indicating a two-step enzymatic hydrolysis. It is plausible that this compound follows a similar enzymatic process, with the bromine atoms potentially influencing the rate and efficiency of the transformation. The presence of multiple bromine atoms may, however, render the molecule more recalcitrant to degradation compared to simpler, non-halogenated nitriles.
Bioaccumulation and Phytoaccumulation Potential
The potential for a chemical to accumulate in living organisms is a key factor in its environmental risk assessment. This is often predicted by its octanol-water partition coefficient (LogKow) and confirmed through bioconcentration factor (BCF) studies.
Phytoaccumulation, the uptake of contaminants by plants, is another important environmental fate process. While plants are known to take up bromide ions from the soil, the uptake and accumulation of brominated organic compounds like this compound have not been specifically documented. The transformation of bromide within plants and the subsequent formation of organobromine compounds in decaying plant matter is a recognized natural process in the terrestrial bromine cycle. However, the fate of anthropogenically introduced brominated compounds in this cycle is an area requiring further research.
Ecotoxicological Impacts on Aquatic and Terrestrial Organisms
The potential for this compound to cause harm to living organisms is a significant concern. As with other aspects of its environmental profile, specific ecotoxicological data for this compound is scarce. However, inferences can be drawn from the toxicity of related compounds.
Aquatic Organisms:
Nitrile-containing compounds can exert toxicity through various mechanisms, including the potential release of cyanide, which is a potent inhibitor of cellular respiration. The acute toxicity of chemicals to aquatic life is often measured by the concentration that is lethal to 50% of the test organisms over a specified period (LC50). For instance, the 96-hour LC50 of acrylonitrile (B1666552) for the juvenile marine flounder (Paralichthys olivaceus) has been reported as 6.07 mg/L. While this provides a point of comparison, the presence of two bromine atoms in this compound could significantly alter its toxicity profile.
Terrestrial Organisms:
Below is a table summarizing the ecotoxicological data found for a related nitrile compound, which may serve as a preliminary indicator until specific data for this compound becomes available.
| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) |
| Acrylonitrile | Paralichthys olivaceus (Juvenile marine flounder) | 96 hours | LC50 | 6.07 |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 2,3-Dibromopropionitrile in complex samples. By separating the target analyte from matrix interferences, accurate identification and quantification are made possible.
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components as it travels through a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural identification) and quantitative data.
The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak, as well as distinct isotopic patterns due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). Fragmentation patterns, such as the loss of bromine radicals (•Br) or hydrogen bromide (HBr), provide definitive structural confirmation. For trace-level analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
While GC-MS is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), offer a powerful alternative, particularly for samples in aqueous matrices or for thermally sensitive analytes. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
For a polar compound like this compound, a reversed-phase HPLC method would be most suitable. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a diode array detector (DAD) or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS). UHPLC systems, which use smaller particle-sized columns, offer faster analysis times and higher resolution compared to traditional HPLC.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, increase to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | DAD (210 nm) or Mass Spectrometry (ESI-MS) |
This compound contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector. researchgate.netnih.gov
This can be accomplished using chiral chromatography, either with GC or HPLC. The most common approach is to use a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with an enantiomerically pure chiral selector. phenomenex.com Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and subsequent quantification. researchgate.net
| Technique | Chiral Selector / Stationary Phase | Typical Mobile Phase |
|---|---|---|
| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol mixtures (Normal Phase) |
| Chiral HPLC | Cyclodextrin-based (e.g., CYCLOBOND™) | Water/Methanol or Water/Acetonitrile mixtures (Reversed-Phase) |
| Chiral GC | Derivatized cyclodextrin (B1172386) CSPs (e.g., Chiraldex® G-TA) | Helium |
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation of molecules. When combined with separation methods, they provide a powerful toolset for analyzing complex mixtures, identifying unknown impurities, and characterizing metabolic products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about a molecule's structure. It works by probing the magnetic properties of atomic nuclei (typically 1H and 13C). The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint.
For this compound, 1H NMR would show distinct signals for the three protons, with their chemical shifts and splitting patterns (multiplicity) revealing their connectivity. For instance, the proton on the carbon bearing the nitrile group would be coupled to the proton on the adjacent carbon, which in turn is coupled to the two protons of the CH2Br group, creating a complex splitting pattern. 13C NMR would show three distinct signals corresponding to the three carbon atoms. NMR is exceptionally useful for impurity profiling; the presence of unexpected signals can indicate impurities from the synthesis process or degradation products. biomedres.us By comparing the integral of impurity signals to that of the main compound, a quantitative assessment of purity can be achieved.
| Atom | Position | Predicted 1H Chemical Shift (ppm) & Multiplicity | Predicted 13C Chemical Shift (ppm) |
|---|---|---|---|
| C1 | -CH2Br | ~3.8-4.0 (multiplet) | ~30-35 |
| C2 | -CH(Br)CN | ~4.5-4.7 (multiplet) | ~35-40 |
| C3 | -CN | N/A | ~115-120 |
Note: These are estimated values based on the analysis of similar brominated alkanes and nitriles. Actual values may vary.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. It is particularly valuable for identifying metabolites in biological samples, where the parent drug has been chemically altered by the body. ijpras.com An LC-MS/MS system first separates metabolites from the biological matrix via HPLC, then the mass spectrometer selects the ion corresponding to a potential metabolite (the precursor ion), fragments it, and analyzes the resulting product ions. nih.gov
The metabolism of halogenated alkanes often involves dehalogenation or conjugation with endogenous molecules like glutathione (B108866). Potential metabolites of this compound could include hydroxylated species or glutathione conjugates. Using MS/MS, these metabolites can be identified by looking for characteristic fragmentation patterns. For example, a glutathione conjugate would be expected to show a characteristic neutral loss corresponding to the glutathione moiety. By comparing the fragmentation patterns of suspected metabolites to that of the parent compound, metabolic pathways can be elucidated. nih.gov
| Potential Metabolite | Metabolic Pathway | Precursor Ion [M+H]+ (m/z) | Characteristic Product Ions / Neutral Loss |
|---|---|---|---|
| 3-Bromo-2-hydroxypropionitrile | Hydrolytic Debromination | 150/152 | Loss of H2O, Loss of HBr |
| Glutathione Conjugate | Glutathione-S-transferase (GST) conjugation | 443/445 | Neutral loss of pyroglutamic acid (129 Da) |
| Mercapturic Acid Derivative | Further processing of Glutathione conjugate | 299/301 | Characteristic fragments of N-acetylcysteine |
Electrochemical Detection Methods
The electrochemical detection of this compound is an area of growing interest for the development of rapid and sensitive analytical methods. The presence of two bromine atoms on adjacent carbons in the molecule provides electroactive sites that can be exploited for analysis. tcd.iewikipedia.orgslideshare.net Voltammetric techniques, in particular, are well-suited for investigating the reduction of the carbon-bromine (C-Br) bonds.
In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current from the reduction or oxidation of the analyte is measured. For this compound, the electrochemical process of interest is the reductive cleavage of the C-Br bonds. This process is generally irreversible and involves the transfer of electrons to the molecule, leading to the breaking of the C-Br bond and the formation of a bromide ion and a radical intermediate. The presence of two bromine atoms may result in a two-step reduction process.
A hypothetical cyclic voltammogram of this compound might show two reduction peaks, corresponding to the sequential reduction of the two C-Br bonds. The potential at which these peaks occur would be dependent on the electrode material, the solvent system, and the scan rate.
Potential Electrochemical Reduction Mechanism:
First Reduction Step: BrCH₂CH(Br)CN + e⁻ → [BrCH₂CH(CN)]• + Br⁻
Second Reduction Step: [BrCH₂CH(CN)]• + e⁻ → ⁻CH₂CH(CN) + Br⁻ ⁻CH₂CH(CN) + H⁺ → CH₃CH(CN)•
The development of an electrochemical sensor for this compound would involve optimizing various experimental parameters to achieve high sensitivity and selectivity. These parameters include the choice of the working electrode material (e.g., glassy carbon, mercury, or modified electrodes), the composition of the supporting electrolyte, and the voltammetric waveform (e.g., linear sweep, differential pulse, or square wave voltammetry). nih.govmdpi.comekb.eg
Below is a hypothetical data table illustrating the potential results from a differential pulse voltammetry study for the detection of this compound.
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |
| Peak Potential (E_p1) | -1.2 V |
| Peak Potential (E_p2) | -1.8 V |
| Limit of Detection (LOD) | 0.5 µM |
| Linear Range | 1 µM - 100 µM |
This is a hypothetical data table for illustrative purposes.
Development of Quantitative Chemical Analysis Protocols
The development of robust and validated quantitative chemical analysis protocols is essential for the accurate determination of this compound in various matrices. Given its chemical structure, gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is a highly suitable technique. nih.gov
A comprehensive quantitative analysis protocol would encompass several key stages:
Sample Preparation: The extraction of this compound from the sample matrix is a critical first step. For aqueous samples, a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane) would be appropriate. For solid samples, a solvent extraction followed by a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components. nih.gov An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, should be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response. A suitable internal standard for this compound could be a related brominated compound, such as 1,4-dibromo-2-butanol. nih.gov
Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer (GC-MS) would provide both the separation and the selective detection needed for accurate quantification. The GC oven temperature program would be optimized to ensure good chromatographic separation of this compound from other components in the sample extract. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific fragment ions of this compound.
Method Validation: A quantitative analytical method must be thoroughly validated to ensure its reliability. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards and performing a linear regression analysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.
Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of replicate measurements.
Below is an interactive data table presenting hypothetical validation data for a proposed GC-MS method for the quantitative analysis of this compound.
| Validation Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (Mean Recovery) | 95% - 105% |
| Precision (RSD) | < 10% |
Computational Chemistry and Mechanistic Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties that offer insight into a compound's behavior. nih.govresearchgate.net
For 2,3-Dibromopropionitrile, these calculations can elucidate key structural and electronic parameters. The optimization of the molecule's geometry provides precise information on bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com
Furthermore, the generation of a Molecular Electrostatic Potential (MESP) map reveals the charge distribution across the molecule. mdpi.com For this compound, the MESP would likely show regions of negative potential (electron-rich) around the nitrogen atom of the nitrile group and the bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the carbon atoms, particularly the one bonded to the electronegative bromine and nitrile groups, highlighting them as likely sites for nucleophilic attack. mdpi.com Reactivity descriptors derived from these calculations, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of the molecule's reactivity. nih.gov
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT) This table presents illustrative data that would be obtained from a typical DFT calculation.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -11.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 10.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
| C-Br Bond Length | 1.95 Å | Structural parameter for the carbon-bromine bond. |
| C≡N Bond Length | 1.16 Å | Structural parameter for the carbon-nitrogen triple bond. |
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. jetir.org
Molecular Docking predicts the preferred orientation of a ligand within the binding site of a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the receptor. nih.gov This approach can identify key interacting amino acid residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, or halogen bonds. mdpi.com For this compound, docking could be used to screen for potential protein targets and hypothesize a molecular initiating event for a toxicological pathway. nih.gov
Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.comresearchgate.net Starting from a docked pose, MD simulations solve Newton's equations of motion for the system, providing a detailed view of its dynamic behavior. researchgate.net These simulations can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined understanding of the intermolecular interactions. nih.govresearchgate.net Analysis of MD trajectories can reveal the persistence of specific interactions, like hydrogen bonds, over the simulation time, offering insights into the strength and importance of these contacts. mdpi.com
Prediction of Binding Affinities and Pharmacophore Modeling
Building upon docking and MD simulations, computational methods can estimate the binding affinity, which quantifies the strength of the interaction between a ligand and its receptor. A common approach is the use of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. These methods calculate the free energy of binding by combining molecular mechanics energy terms with models for solvation energy. mdpi.com
Pharmacophore modeling is another crucial technique in understanding receptor-ligand interactions. A pharmacophore is an abstract representation of the key molecular features necessary for recognition at a receptor's active site. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry. nih.gov
A pharmacophore model can be developed in two primary ways:
Structure-based: Derived from the known 3D structure of a receptor-ligand complex, identifying the key interaction points. nih.gov
Ligand-based: Generated by aligning a set of known active molecules and extracting their common chemical features, used when the receptor structure is unknown. dovepress.com
For a molecule like this compound, a structure-based pharmacophore could be developed after docking it into a potential protein target. This model would highlight the essential features—perhaps a hydrogen bond acceptor (the nitrile nitrogen) and hydrophobic features—that contribute to its binding. nih.govnih.gov Such models are valuable for virtual screening campaigns to identify other molecules that might interact with the same target. dovepress.com
Elucidation of Reaction Mechanisms through Potential Energy Surface Mapping
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES). A PES is a mathematical landscape that relates the energy of a molecular system to its geometry. csbsju.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can chart the most favorable pathway for a reaction. youtube.com
For this compound, this approach could be used to investigate various potential reactions, such as nucleophilic substitution at the carbon atoms bearing the bromine, or elimination reactions to form an unsaturated nitrile. The process involves:
Locating Stationary Points: Using algorithms to find the geometries of reactants, products, and any stable intermediates.
Identifying Transition States (TS): Finding the highest energy point along the lowest energy path connecting reactants and products. This "saddle point" on the PES represents the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org
Calculating Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) from the transition state down to the connected reactant and product to confirm the pathway. ustc.edu.cn
By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible mechanisms, the most kinetically favorable pathway can be identified. youtube.com This provides a detailed, step-by-step understanding of how this compound might be transformed chemically.
In Silico Prediction of Toxicological Endpoints and ADMET Properties
In silico toxicology has become an essential tool for predicting the potential hazards of chemicals, reducing the need for animal testing. nih.gov These methods primarily use Quantitative Structure-Activity Relationship (QSAR) models and expert systems to predict a wide range of toxicological endpoints and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov
QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.com For this compound, QSAR models could predict endpoints such as:
Mutagenicity (Ames test): Predicting the likelihood of the compound causing DNA mutations.
Carcinogenicity: Assessing the potential to cause cancer.
Skin Sensitization: Predicting the potential to cause an allergic skin reaction.
Acute Oral Toxicity (LD50): Estimating the dose that would be lethal to 50% of a test population. mdpi.com
Table 2: Predicted ADMET and Toxicological Properties of this compound This table contains illustrative data based on predictions from common in silico toxicology software platforms.
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Ames Mutagenicity | Positive | Potential to be mutagenic. |
| Carcinogenicity | Probable Carcinogen | Potential to cause cancer. |
| Skin Sensitization | Positive | Likely to be a skin sensitizer. |
| Blood-Brain Barrier (BBB) Penetration | High | Compound is likely to enter the central nervous system. |
| Human Intestinal Absorption (HIA) | Good | Well-absorbed after oral ingestion. |
| CYP450 2D6 Inhibition | Non-inhibitor | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| Hepatotoxicity | Probable | Potential to cause liver damage. |
Conclusion and Future Perspectives in 2,3 Dibromopropionitrile Research
Synthesis of Key Research Findings
Research focusing specifically on 2,3-Dibromopropionitrile is notably limited in current scientific literature. However, a broader understanding of its potential role and significance can be synthesized from extensive research on related compounds, particularly brominated disinfection byproducts (Br-DBPs). Disinfection byproducts are chemical compounds formed when disinfectants, such as chlorine, react with natural organic matter and other substances present in water sources. nih.gov The presence of bromide ions in source water can lead to the formation of Br-DBPs, which are often more toxic than their chlorinated counterparts. nih.govnih.gov
Key findings from the broader field of DBP research that are relevant to this compound include:
Formation of Brominated Nitriles: Bromoacetonitriles are a recognized class of nitrogenous disinfection byproducts that form during water treatment. nih.gov It is plausible that this compound could be formed through similar reaction pathways, although its specific precursors and formation kinetics have not been elucidated.
Increased Toxicity of Brominated Compounds: Toxicological studies have consistently shown that brominated DBPs exhibit greater cytotoxicity and genotoxicity than their chlorinated analogues. nih.govnih.gov This suggests that this compound, as a dibrominated compound, could pose a significant health risk if present in drinking water.
Prevalence in Bromide-Rich Waters: The formation of Br-DBPs is more pronounced in water sources with elevated bromide concentrations, which can result from natural geology or anthropogenic sources like industrial effluent and agricultural runoff. nih.govnih.gov
While direct evidence is scarce, the existing body of research on Br-DBPs strongly indicates that this compound warrants consideration as a potentially harmful, yet uncharacterized, disinfection byproduct.
Identification of Current Research Gaps and Methodological Challenges
The most significant research gap is the profound lack of studies directly investigating this compound. This overarching gap can be broken down into several key areas where research is urgently needed.
Identified Research Gaps:
Occurrence and Formation: There is no data on the presence or concentration of this compound in drinking water. Studies are needed to determine if and under what conditions it is formed during various disinfection processes.
Toxicological Profile: The health effects of this compound are unknown. Toxicological assessments are required to understand its potential for cytotoxicity, genotoxicity, and other adverse health outcomes.
Environmental Fate and Transport: Information on how this compound behaves in the environment, including its persistence and potential for bioaccumulation, is completely absent.
These research gaps are compounded by significant methodological challenges that hinder the study of emerging and unregulated DBPs:
Methodological Challenges:
Detection and Quantification: Developing sensitive and selective analytical methods for detecting this compound at trace concentrations in complex water matrices is a primary hurdle. youtube.comusgs.gov This is exacerbated by the probable lack of a commercially available analytical standard.
Identification of Unknowns: The identification of novel DBPs in disinfected water requires sophisticated analytical instrumentation, such as high-resolution mass spectrometry, and expertise in interpreting complex data. youtube.comnih.gov
Mixture Effects: Drinking water contains a complex mixture of numerous DBPs. Assessing the toxicological impact of a single compound like this compound in the context of this mixture is a significant challenge.
The following table summarizes the key research gaps and the associated challenges:
| Research Gap | Methodological Challenge |
|---|---|
| Lack of occurrence data in drinking water. | Absence of analytical standards and validated detection methods. |
| Unknown formation pathways and kinetics. | Complexity of water matrix and variability in treatment conditions. |
| No toxicological data available. | Difficulty in isolating the effects of a single compound from a complex mixture. |
| Absence of information on environmental persistence and fate. | Challenges in tracking trace organic compounds in environmental systems. |
Emerging Research Directions and Interdisciplinary Approaches
To address the knowledge gaps surrounding this compound, a concerted and interdisciplinary research effort is required. Future research should be strategically directed towards understanding its formation, occurrence, toxicity, and control.
Emerging Research Directions:
Advanced Analytical Method Development: A priority is the development of robust analytical techniques for the unequivocal identification and quantification of this compound in water samples. This would likely involve liquid or gas chromatography coupled with high-resolution mass spectrometry.
Formation and Mechanistic Studies: Laboratory-scale studies are needed to investigate the formation of this compound under a range of disinfection conditions (e.g., varying disinfectant type, dose, pH, temperature, and bromide concentration). These studies should aim to identify its specific organic precursors.
Toxicological Assessment: A tiered approach to toxicological testing should be implemented, starting with in vitro assays to screen for cytotoxicity and genotoxicity, followed by in vivo studies if initial results indicate a potential for significant harm. The toxicological properties of other aliphatic nitriles can provide a basis for initial hazard assessment. nih.govnih.govnoaa.gov
Occurrence Surveys: Once a reliable analytical method is established, comprehensive surveys of drinking water treatment plants, particularly those utilizing bromide-rich source waters, should be conducted to determine the prevalence of this compound.
An interdisciplinary approach is crucial for a holistic understanding of the issue of emerging DBPs like this compound. sustainability-directory.comnih.govsustainability-directory.com This involves collaboration between:
Environmental Engineers and Chemists: To investigate DBP formation and develop effective treatment and control strategies. researchgate.netmdpi.com
Analytical Chemists: To create the necessary methods for detection and quantification.
Toxicologists and Public Health Professionals: To assess the health risks associated with DBP exposure and inform public health policy. sustainability-directory.comnih.gov
Policymakers and Regulators: To translate scientific findings into effective regulations that protect public health.
The following table outlines proposed future research directions:
| Research Area | Objective | Potential Impact |
|---|---|---|
| Analytical Chemistry | Develop and validate a method for detecting and quantifying this compound. | Enable occurrence studies and exposure assessment. |
| Environmental Engineering | Investigate formation pathways and evaluate control strategies. | Inform water treatment plant operations to minimize formation. |
| Toxicology | Determine the cytotoxic and genotoxic potential of this compound. | Provide data for human health risk assessment. |
| Public Health | Conduct occurrence surveys in drinking water supplies. | Assess the extent of human exposure and inform regulatory decisions. |
Implications for Environmental Science and Public Health Policy
The potential presence of uncharacterized and unregulated DBPs like this compound has significant implications for both environmental science and public health policy. The current regulatory framework for DBPs, which focuses on a limited number of compounds, may not be sufficient to protect public health from the cumulative risks posed by the complex mixture of chemicals in disinfected water. epa.govewg.orghazenandsawyer.comepa.govpdx.edu
Implications for Environmental Science:
Understanding DBP Totality: The study of emerging DBPs contributes to a more complete understanding of the chemical universe of disinfected water and the total toxicological burden it may represent. nih.govacs.org
Source Water Protection: The formation of Br-DBPs underscores the critical importance of protecting drinking water sources from bromide contamination, both from natural and anthropogenic origins. researchgate.netewg.org
Treatment Technology Advancement: The need to control a wider range of DBPs will drive innovation in water treatment technologies, moving towards methods that either remove precursors more effectively or use disinfection processes that form fewer harmful byproducts.
Implications for Public Health Policy:
Re-evaluation of DBP Regulations: The discovery of new, potentially toxic DBPs may necessitate a re-evaluation of current DBP regulations. A shift towards a more holistic regulatory approach, possibly incorporating measures of total organic bromine or advanced toxicological assays, could be considered.
Prioritization of Research Funding: Public health agencies and funding bodies should prioritize research on emerging DBPs to fill the critical data gaps that currently exist.
Public Communication and Risk Management: Clear communication with the public about the risks and benefits of water disinfection is essential. Acknowledging the uncertainties surrounding emerging DBPs while highlighting the importance of disinfection for preventing waterborne diseases is a key aspect of risk management.
Ultimately, the case of this compound serves as a reminder of the ongoing challenges in ensuring the safety of drinking water. While disinfection is a cornerstone of public health, continuous vigilance and research are necessary to understand and mitigate the unintended consequences of this vital process.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,3-dibromopropionitrile from acrylonitrile, and how can yield be improved?
Methodological Answer: The synthesis involves bromine addition to acrylonitrile in acetonitrile (ACN) at 0–5°C, followed by warming to room temperature (RT) for 2 hours. Key parameters include:
- Stoichiometry: 1:1 molar ratio of acrylonitrile to bromine.
- Temperature Control: Maintain 0–5°C during bromine addition to mitigate exothermic side reactions.
- Workup: Quench excess bromine with 10% sodium thiosulfate, followed by drying (Na₂SO₄) and solvent removal under reduced pressure.
Reported yield is 60%, but improvements can be achieved by:- Using anhydrous solvents to reduce hydrolysis.
- Optimizing bromine addition rate to minimize decomposition.
- Purifying via fractional distillation to isolate the product as a yellowish oil .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR (CDCl₃): Key signals include δ 4.54 (dd, J = 9.2, 6.3 Hz, 1H) and δ 3.78 (two doublets, J = 9.2 and 6.3 Hz, 2H), confirming the dibrominated propionitrile structure.
- Elemental Analysis: Expected values: C (16.93%), H (1.42%), Br (75.07%), N (6.58%). Deviations >0.3% indicate impurities requiring column chromatography .
- FT-IR: Look for nitrile (C≡N) stretching at ~2240 cm⁻¹ and C-Br vibrations at 500–700 cm⁻¹. Cross-reference with spectral libraries for validation .
Q. What are the critical safety considerations when handling this compound?
Methodological Answer:
- Hazards: Skin/eye irritant (R36/37/38), flash point 81°C, and volatile (vapor pressure 1.29 mmHg at 25°C).
- PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Storage: Airtight containers at room temperature; avoid exposure to moisture or heat.
- Spill Management: Neutralize with sodium thiosulfate, collect in hazardous waste containers, and dispose via certified facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
Methodological Answer: Discrepancies in melting points (e.g., 131–132°C in some sources vs. unlisted in others) require:
- Purity Assessment: Use HPLC or GC-MS to verify sample integrity (>98% purity).
- Standardized Measurements: Apply differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min under N₂).
- Density Validation: Use pycnometry at 25°C, calibrated with reference standards, to reconcile reported values (2.14 vs. 2.168 g/cm³) .
Q. What strategies can study the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25–300°C at 10°C/min under N₂/O₂ to identify decomposition thresholds (~173°C boiling point).
- Evolved Gas Analysis (EGA): Couple TGA with FT-IR or GC-MS to detect volatile products (e.g., HBr, acrylonitrile).
- Hydrolysis Studies: React with H₂O at varying pH levels to track formation of 2,3-dibromopropionic acid (confirmed via LC-MS) .
Q. How does electronic configuration influence this compound’s reactivity in nucleophilic substitution (SN2) reactions?
Methodological Answer:
- Electronic Effects: The nitrile group withdraws electron density, activating adjacent bromines for SN2 attacks.
- Regioselectivity Analysis: Compare reaction rates at C2 vs. C3 using kinetic isotopic labeling (e.g., ²H/¹⁸O) or Hammett substituent constants.
- Computational Validation: Perform DFT calculations to map charge distribution and transition states. Experimental validation involves synthesizing thioether derivatives and analyzing regioselectivity via ¹H NMR .
Q. What methodologies detect trace degradation products of this compound in environmental samples?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water/soil.
- LC-MS/MS: Use a reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for 2,3-dibromopropionic acid (m/z 212.87 → 79/81 [Br⁻]).
- Validation: Spike recovery tests (85–115%) and limit of detection (LOD < 0.1 ppb) ensure method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
